

# Application Notes: Atomic Layer Deposition of Conformal Zirconium Nitride Layers

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## Compound of Interest

Compound Name: *Zirconium nitride*

Cat. No.: *B7801401*

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## Introduction

**Zirconium nitride** (ZrN) is a ceramic material with a unique combination of properties, including high hardness, excellent wear and corrosion resistance, high thermal stability, and good electrical conductivity.<sup>[1][2]</sup> Thin films of ZrN are of significant interest for a wide range of applications, from wear-resistant coatings on cutting tools to diffusion barriers in microelectronics.<sup>[1]</sup> For advanced applications, particularly in microelectronics and medical devices, the ability to deposit thin, uniform, and conformal coatings over complex, high-aspect-ratio structures is critical. Atomic Layer Deposition (ALD) is a vapor phase deposition technique that offers precise, atomic-level control over film thickness and composition, making it an ideal method for producing high-quality, conformal ZrN layers.<sup>[1][3]</sup>

This document provides a detailed overview of the ALD process for conformal ZrN films, focusing on both thermal and plasma-enhanced methods. It is intended for researchers and scientists, including those in the field of drug development who may be interested in biocompatible and wear-resistant coatings for medical implants and devices.<sup>[4]</sup>

## Advantages of ALD for ZrN Deposition

ALD is a cyclic deposition method based on sequential, self-limiting surface reactions.<sup>[1][3]</sup> This process provides several key advantages for ZrN film growth:

- Conformality: ALD's self-limiting nature allows for the deposition of highly uniform and conformal films on complex 3D structures.

- Precise Thickness Control: Film thickness is determined by the number of ALD cycles, allowing for sub-nanometer precision.[1]
- Low Deposition Temperatures: Plasma-Enhanced ALD (PEALD) allows for the deposition of high-quality ZrN films at temperatures as low as 100-200°C, which is compatible with a wide range of substrates.[1][5]
- High Purity Films: The sequential nature of the process minimizes gas-phase reactions, leading to films with low impurity content.

## Applications

Conformal ZrN films deposited by ALD have numerous applications, including:

- Microelectronics: As diffusion barriers for copper interconnects and as metal gates in transistors.[1]
- Medical Devices: Biocompatible and wear-resistant coatings for orthopedic and dental implants.[4]
- Optics: As decorative and protective optical coatings.[1]
- Energy: As coatings for components in nuclear reactors.[6]

## Experimental Protocols

### Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of ZrN

This protocol is based on the work by S. A. Campbell's research group and describes the deposition of conductive ZrN thin films using a plasma-enhanced process.[1][5]

#### 1. Precursors and Reactants:

- Zirconium Precursor: Tetrakis(dimethylamido)zirconium (TDMAZr,  $\text{Zr}[\text{N}(\text{CH}_3)_2]_4$ )
- Nitrogen Reactant: Forming gas plasma (5%  $\text{H}_2$  + 95%  $\text{N}_2$ )

#### 2. Substrate Preparation:

- Substrates (e.g., Si wafers with thermal SiO<sub>2</sub>) are cleaned using a standard piranha solution (a mixture of sulfuric acid and hydrogen peroxide).
- The substrates are then rinsed with deionized water and dried with nitrogen gas.

### 3. ALD Reactor and Deposition Conditions:

- A remote plasma ALD reactor is used.
- Substrate Temperature: 150°C (within the ALD temperature window of 100-200°C).[1][5]
- TDMAZr Precursor Temperature: 75°C.[5]
- Carrier Gas (Ar) Flow Rate: 40 sccm for the precursor line and 100 sccm for the plasma line. [5]
- Plasma Power: 600 W.[7]

### 4. ALD Cycle Sequence (t<sub>1</sub>-t<sub>2</sub>-t<sub>3</sub>-t<sub>4</sub>): The deposition cycle consists of four steps:

- TDMAZr Pulse (t<sub>1</sub>): 0.10 s pulse of TDMAZr is introduced into the reactor.[5]
- Purge (t<sub>2</sub>): 12 s purge with Ar gas to remove unreacted precursor and byproducts.[5]
- Plasma Exposure (t<sub>3</sub>): 9 s exposure to the forming gas plasma.[5]
- Purge (t<sub>4</sub>): 9 s purge with Ar gas to remove plasma species and reaction byproducts.[5]

### 5. Film Growth and Characterization:

- The Growth Per Cycle (GPC) is approximately 0.10 nm/cycle at 150°C.[5]
- The desired film thickness is achieved by repeating the ALD cycle.
- Film properties such as thickness, resistivity, and composition are characterized using techniques like spectroscopic ellipsometry, four-point probe measurements, and X-ray photoelectron spectroscopy (XPS).

### Protocol 2: Thermal Atomic Layer Deposition of ZrN

This protocol describes a thermal ALD process for depositing ZrN, which is suitable for applications where plasma processing is not desired.[6]

#### 1. Precursors and Reactants:

- Zirconium Precursor: Tetrakis(dimethylamido)zirconium (TDMAZr)
- Nitrogen Reactant: Ammonia (NH<sub>3</sub>)

#### 2. Substrate Preparation:

- Substrates are cleaned using an appropriate method for the material (e.g., piranha clean for silicon-based substrates).

#### 3. ALD Reactor and Deposition Conditions:

- A thermal ALD reactor is used.
- Deposition Temperature: Typically in the range of 250-300°C.[8]
- TDMAZr Precursor Temperature: 75°C.[6]

#### 4. ALD Cycle Sequence:

- TDMAZr Pulse: TDMAZr is pulsed into the reactor.
- Purge: The reactor is purged with an inert gas (e.g., Ar or N<sub>2</sub>) to remove unreacted precursor and byproducts.
- NH<sub>3</sub> Pulse: Ammonia is pulsed into the reactor.
- Purge: The reactor is purged with an inert gas.

#### 5. Film Growth and Characterization:

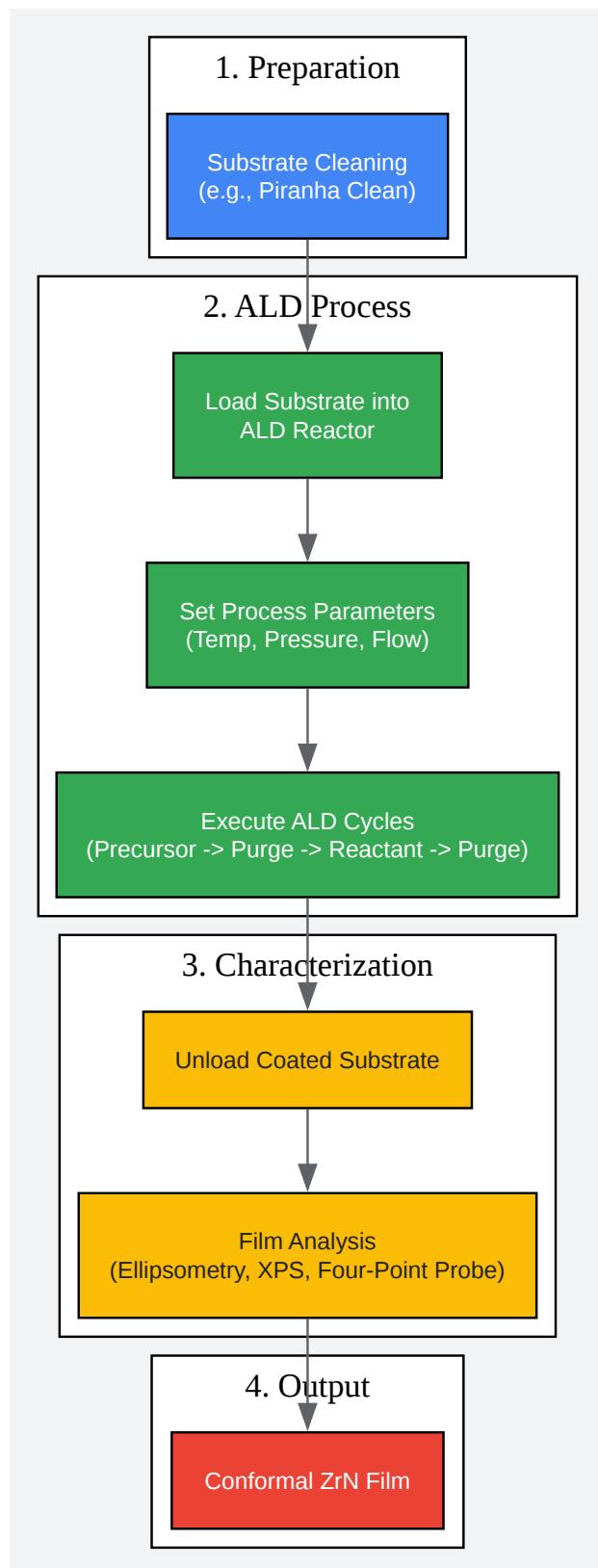
- The GPC for thermal ALD of ZrN is typically lower than for PEALD.
- Film characterization is performed using standard thin film analysis techniques.

## Data Presentation

Table 1: Process Parameters and Film Properties for PEALD of ZrN

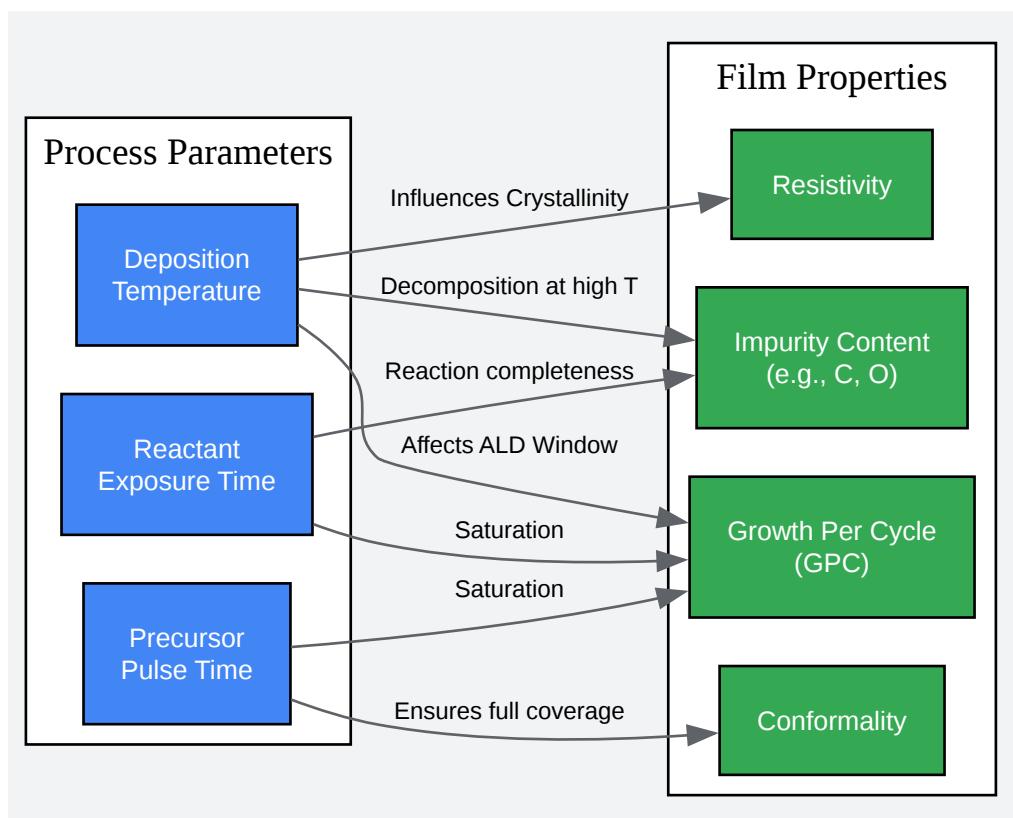
Parameter	Value	Reference
Precursor	Tetrakis(dimethylamido)zirconium (TDMAZr)	[1][5]
Reactant	Forming Gas (5% H <sub>2</sub> + 95% N <sub>2</sub> ) Plasma	[1][5]
Substrate Temperature	100 - 200°C	[1][5]
Precursor Temperature	75°C	[5]
Plasma Power	600 W	[7]
TDMAZr Pulse Time	0.10 s	[5]
Ar Purge Time after Precursor	12 s	[5]
Plasma Exposure Time	9 s	[5]
Ar Purge Time after Plasma	9 s	[5]
Growth Per Cycle (GPC)	0.10 - 0.11 nm/cycle	[1][5]
Resistivity	350 - 560 μΩ·cm	[5][7]

## Visualizations



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Caption: Experimental workflow for the atomic layer deposition of ZrN.



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Caption: Key relationships between ALD process parameters and ZrN film properties.

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